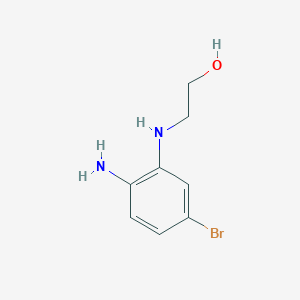

2-(2-Amino-5-bromoanilino)ethanol

Descripción general

Descripción

“2-(2-Amino-5-bromoanilino)ethanol” is a versatile chemical compound used in various scientific research. This compound holds immense potential due to its unique properties, allowing it to be applied in diverse fields such as medicine, materials science, and environmental research .

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Amino-5-bromoanilino)ethanol” has been reported in the literature. For instance, a series of novel 2-amino-5-ethylpyrimidine derivatives were designed and synthesized for their antiproliferative activities against human cancer cells . Another study reported the synthesis of 2-amino 5-bromopyridinium 4-carboxybutanoate, an organic NLO single crystal .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-Amino-5-bromoanilino)ethanol” are not available, studies have shown that similar compounds exhibit interesting chemical behaviors. For example, 2-(2-aminoethylamino)ethanol has superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- Enantioselective Catalysis : 2-(2-Amino-5-bromoanilino)ethanol and related compounds have been utilized in enantioselective synthesis. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, a compound structurally similar to 2-(2-Amino-5-bromoanilino)ethanol, was achieved through lipase-catalyzed alcoholysis, hydrolysis, and acylation, indicating its potential in asymmetric synthesis and pharmaceutical development (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Multicomponent Combinatorial Synthesis

- Combinatorial Chemistry : The compound has been involved in multicomponent combinatorial synthesis processes. For example, a study focused on the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, showcasing the compound's application in creating a variety of chemically diverse molecules, potentially useful in drug discovery and material science (Patravale et al., 2014).

Biochemical Analysis

- Biochemical Research : In biochemical studies, the compound has been used in assays to detect enzyme activity. For instance, in the study of esterase and phosphatase activity in spiders, a solution containing a compound structurally related to 2-(2-Amino-5-bromoanilino)ethanol was used to demonstrate intracellular and intercellular esteratic activity (Houghton, Ledsham, Pearson, & Pollak, 1967).

Organic Synthesis and Catalysis

- Organic Synthesis : The compound is used in organic synthesis, particularly in the context of catalysis. For example, a copper-catalyzed direct amination of ortho-functionalized haloarenes with sodium azide as the amino source in ethanol was reported, highlighting the role of related compounds in facilitating important chemical transformations (Zhao, Fu, & Qiao, 2010).

Characterization of Novel Compounds

- Characterization of Novel Chemical Entities : The compound has been used in the synthesis and structure characterization of novel chemical entities. For instance, novel polydentate chiral amino alcohols were synthesized, showcasing the utility of 2-(2-Amino-5-bromoanilino)ethanol in creating new chiral molecules for potential applications in asymmetric synthesis and catalysis (Kai, 2012).

Direcciones Futuras

While specific future directions for “2-(2-Amino-5-bromoanilino)ethanol” are not available, the future of bioethanol, a related compound, is bright. The need for renewable energy sources to replace dependence on foreign oil is in high demand . Biomass ethanol is the future of ethanol production because biomass feedstocks require less fossil fuels to grow, harvest, and produce .

Propiedades

IUPAC Name |

2-(2-amino-5-bromoanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-6-1-2-7(10)8(5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPNOOCLGBNBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

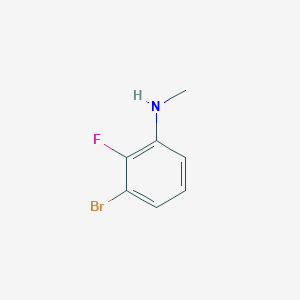

Canonical SMILES |

C1=CC(=C(C=C1Br)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

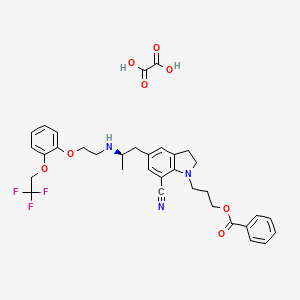

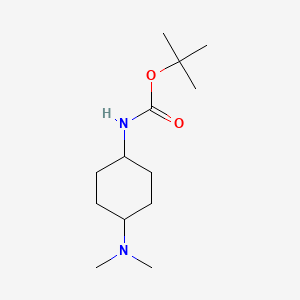

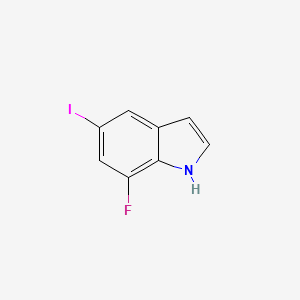

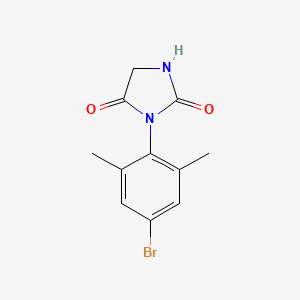

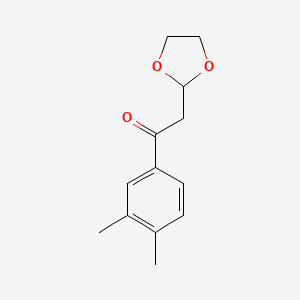

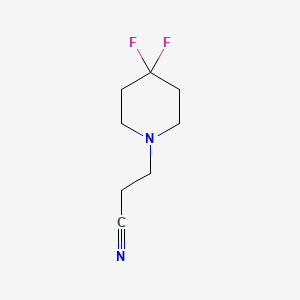

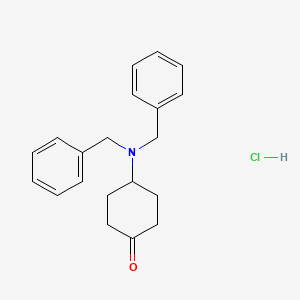

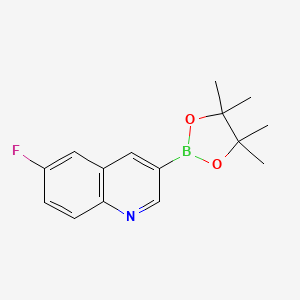

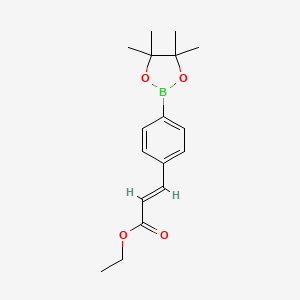

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)